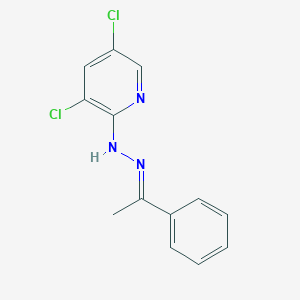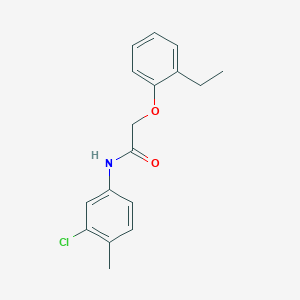
1-phenylethanone (3,5-dichloro-2-pyridinyl)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
"1-phenylethanone (3,5-dichloro-2-pyridinyl)hydrazone" is a compound of interest in the field of organic chemistry due to its unique structure and potential applications. This compound belongs to the class of hydrazones, which are known for their versatile chemical properties and utility in various chemical reactions.
Synthesis Analysis
Hydrazones like "1-phenylethanone (3,5-dichloro-2-pyridinyl)hydrazone" are typically synthesized through the reaction of a hydrazine with an aldehyde or ketone. The synthesis involves the formation of a Schiff base link (N=N) between the nitrogen atom of the hydrazine and the carbonyl carbon of the aldehyde or ketone. This process often requires acidic or basic conditions to proceed efficiently.
Molecular Structure Analysis
The molecular structure of hydrazones is characterized by the presence of a hydrazone moiety (N-N=C), which can exhibit tautomerism, shifting between hydrazone and azo forms depending on the environmental conditions such as pH and solvent type. This tautomeric shift can significantly influence the physical and chemical properties of the compound.
Chemical Reactions and Properties
Hydrazones, including "1-phenylethanone (3,5-dichloro-2-pyridinyl)hydrazone," participate in various chemical reactions, such as condensation, cyclization, and as ligands in complex formation with metals. Their reactivity is largely influenced by the electronic effects of substituents on the nitrogen atoms and the overall molecular conformation.
Physical Properties Analysis
The physical properties of hydrazones depend on their molecular structure. Factors such as solubility, melting point, and crystallinity can vary significantly with changes in the substituents attached to the hydrazone moiety. These properties are critical for determining the compound's suitability for specific applications.
Chemical Properties Analysis
The chemical properties of "1-phenylethanone (3,5-dichloro-2-pyridinyl)hydrazone" are influenced by its functional groups. The presence of the hydrazone group makes it a potential candidate for nucleophilic addition reactions, and the aromatic rings can undergo electrophilic substitution reactions. The compound's reactivity can be further modified by the presence of electron-withdrawing or electron-donating groups.
References:
- The synthesis and properties of hydrazones have been extensively studied due to their importance in organic synthesis and potential applications in various fields of chemistry. Research has focused on understanding their synthesis mechanisms, molecular structures, and reactivity to develop new compounds with desired properties for specific applications (Odashima & Ishii, 1993).
Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Activity
Hydrazone derivatives exhibit promising antibacterial properties against a range of pathogens including Staphylococcus aureus and Escherichia coli. For instance, novel imidazo[1,5-a]pyridine-hydrazone derivatives were synthesized and found to display significant antibacterial activity, highlighting the potential of hydrazones in the development of new antibacterial agents (Ge et al., 2014).
Anticancer Applications
The research into hydrazone derivatives extends into the realm of anticancer activity, with several compounds demonstrating potential efficacy against cancer cells. For instance, the synthesis and evaluation of 3(2h)-one pyridazinone derivatives, potentially exhibiting antioxidant activity, underscore the hydrazones' potential in developing anticancer therapeutics (Mehvish & Kumar, 2022).
Optical and Material Applications
Hydrazone compounds are also notable for their optical properties and applications in material science. Research into water-soluble substituted hydrazones has explored their chromogenic properties and potential for trace metal ion detection, such as cobalt, demonstrating the utility of hydrazones in analytical chemistry (Odashima et al., 1986).
Nonlinear Optical Properties
The synthesis and characterization of hydrazone derivatives for nonlinear optical applications reveal these compounds' potential in developing new optical materials. Studies have focused on the crystal growth and spectroscopic characterization of hydrazone derivatives, indicating their suitability for applications requiring high optical nonlinearity (Meenatchi et al., 2021).
Wirkmechanismus
Zukünftige Richtungen
The future directions for this compound would likely involve further study of its properties and potential applications. This could include medicinal chemistry research if the compound shows biological activity, or materials science research if the compound has interesting physical or chemical properties .
Eigenschaften
IUPAC Name |
3,5-dichloro-N-[(E)-1-phenylethylideneamino]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3/c1-9(10-5-3-2-4-6-10)17-18-13-12(15)7-11(14)8-16-13/h2-8H,1H3,(H,16,18)/b17-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLANLDDBXKSETL-RQZCQDPDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=C(C=C(C=N1)Cl)Cl)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=C(C=C(C=N1)Cl)Cl)/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dichloro-N-[(E)-1-phenylethylideneamino]pyridin-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[(3,4-dimethoxybenzylidene)amino]oxy}acetamide](/img/structure/B5552733.png)
![N-{2-[2-(4-bromophenoxy)ethoxy]-3,5-dichlorobenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5552735.png)
![N-[3-(acetylamino)phenyl]-2-methylpropanamide](/img/structure/B5552748.png)
![1-[4-(4-chlorophenyl)butanoyl]-4-(2-methyl-4-pyridinyl)piperazine](/img/structure/B5552766.png)

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B5552773.png)

![N-{(3S*,4R*)-1-[3-(difluoromethoxy)benzoyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5552787.png)


![4-[(2-methyl-3-phenyl-2-propen-1-ylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5552804.png)
![1-[1-cyclohexyl-5-(cyclohexylamino)-1H-1,2,3-triazol-4-yl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B5552810.png)
